molecular formula C22H35NO3 B4314010 4-methylcyclohexyl 4-[(1-adamantylmethyl)amino]-4-oxobutanoate

4-methylcyclohexyl 4-[(1-adamantylmethyl)amino]-4-oxobutanoate

Cat. No.: B4314010
M. Wt: 361.5 g/mol
InChI Key: ACHKTUILVFGVMR-UHFFFAOYSA-N
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Description

4-methylcyclohexyl 4-[(1-adamantylmethyl)amino]-4-oxobutanoate is an organic compound that features a cyclohexyl ring substituted with a methyl group and an adamantylmethylamino group attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylcyclohexyl 4-[(1-adamantylmethyl)amino]-4-oxobutanoate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methylcyclohexyl 4-[(1-adamantylmethyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted amines or esters.

Scientific Research Applications

4-methylcyclohexyl 4-[(1-adamantylmethyl)amino]-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methylcyclohexyl 4-[(1-adamantylmethyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the stability and bioavailability of compounds. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-methylcyclohexylamine: A precursor in the synthesis of the target compound.

    1-adamantylmethylamine: Another precursor used in the synthesis.

    4-oxobutanoic acid: Involved in the esterification step.

Uniqueness

4-methylcyclohexyl 4-[(1-adamantylmethyl)amino]-4-oxobutanoate is unique due to the presence of both a cyclohexyl and an adamantyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(4-methylcyclohexyl) 4-(1-adamantylmethylamino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO3/c1-15-2-4-19(5-3-15)26-21(25)7-6-20(24)23-14-22-11-16-8-17(12-22)10-18(9-16)13-22/h15-19H,2-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHKTUILVFGVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)OC(=O)CCC(=O)NCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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